molecular formula C6H3BrCl2Mg B1591733 3,5-Dichlorophenylmagnesium bromide CAS No. 82297-90-3

3,5-Dichlorophenylmagnesium bromide

Cat. No.: B1591733
CAS No.: 82297-90-3
M. Wt: 250.20 g/mol
InChI Key: GCOUTRKHWIHCHT-UHFFFAOYSA-M
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Description

3,5-Dichlorophenylmagnesium bromide is a useful research compound. Its molecular formula is C6H3BrCl2Mg and its molecular weight is 250.20 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3,5-Dichlorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms present in carbonyl groups .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The carbon-magnesium bond in this compound is polar, with the carbon atom carrying a partial negative charge . This allows the carbon atom to act as a nucleophile, attacking the electrophilic carbon of the carbonyl group and forming a new carbon-carbon bond .

Biochemical Pathways

The use of this compound in the synthesis of carboxylic esters and aryl ketones affects the biochemical pathways of these compounds . For instance, it can be used in the synthesis of non-alternant polycyclic hydrocarbons . These compounds have applications in organic electronics and photonics .

Pharmacokinetics

Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, including biological systems .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including carboxylic esters and aryl ketones .

Action Environment

The action of this compound is highly dependent on the reaction environment . It is typically used in anhydrous conditions, as it reacts violently with water . The reaction is usually carried out in an inert atmosphere to prevent oxidation . The temperature of the reaction can also influence the rate and outcome of the reaction .

Properties

IUPAC Name

magnesium;1,3-dichlorobenzene-5-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOUTRKHWIHCHT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]C=C(C=C1Cl)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2Mg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60545144
Record name Magnesium bromide 3,5-dichlorobenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82297-90-3
Record name Magnesium bromide 3,5-dichlorobenzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60545144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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